molecular formula C13H11ClIN B13577359 (4-Chlorophenyl)(4-iodophenyl)methanamine

(4-Chlorophenyl)(4-iodophenyl)methanamine

Cat. No.: B13577359
M. Wt: 343.59 g/mol
InChI Key: QGXNZEKETCXGJG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-iodophenyl)methanamine is an organic compound with the molecular formula C13H11ClIN It is a derivative of methanamine, where the hydrogen atoms are substituted by 4-chlorophenyl and 4-iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-iodophenyl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-iodoaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-iodophenyl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(4-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-iodophenyl)methanamine involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(3-iodophenyl)methanamine
  • (4-Chlorophenyl)(4-bromophenyl)methanamine
  • (4-Chlorophenyl)(4-fluorophenyl)methanamine

Uniqueness

(4-Chlorophenyl)(4-iodophenyl)methanamine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11ClIN

Molecular Weight

343.59 g/mol

IUPAC Name

(4-chlorophenyl)-(4-iodophenyl)methanamine

InChI

InChI=1S/C13H11ClIN/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2

InChI Key

QGXNZEKETCXGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)N)Cl

Origin of Product

United States

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